

# Application Notes and Protocols for Conjugating IR-820 to Antibodies and Peptides

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent conjugation of the near-infrared (NIR) fluorescent dye, **IR-820**, to antibodies and peptides. These guidelines are intended to assist researchers in the development of fluorescently labeled biologics for various applications, including in vivo imaging, flow cytometry, and targeted therapies.

### Introduction

**IR-820** is a cyanine dye with absorption and emission maxima in the near-infrared spectrum (approximately 820 nm), a region where biological tissues exhibit minimal autofluorescence.[1] [2] This property makes **IR-820** an excellent candidate for deep-tissue imaging and other applications requiring high signal-to-noise ratios.[3][4] The dye can be chemically modified with reactive groups to enable covalent attachment to biomolecules such as antibodies and peptides.[5][6] The most common conjugation strategies target primary amines (e.g., lysine residues) or free thiols (e.g., cysteine residues).[7]

This document outlines two primary protocols: one for targeting amines using an **IR-820** N-hydroxysuccinimide (NHS) ester and another for targeting thiols using an **IR-820** maleimide derivative.

# **Pre-Conjugation Considerations**



Before beginning the conjugation process, it is crucial to properly prepare the antibody or peptide.

- Buffer Exchange: The biomolecule must be in a buffer free of extraneous nucleophiles that can compete with the intended reaction. Amine-containing buffers such as Tris or glycine are incompatible with NHS-ester chemistry.[8][9] Similarly, thiol-containing reagents like dithiothreitol (DTT) must be removed before maleimide reactions. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer for both types of reactions, though the pH is often raised to 8.0-8.5 for NHS-ester conjugations to increase reactivity.[7] Buffer exchange can be performed using dialysis or desalting columns.[7][8]
- Purity and Concentration: The antibody or peptide solution should be of high purity, as
  contaminating proteins like bovine serum albumin (BSA) can interfere with the conjugation
  reaction.[8][10] The concentration of the biomolecule should be sufficiently high, typically in
  the range of 2-10 mg/mL for antibodies, to ensure efficient labeling.[8]

# Protocol 1: Amine-Reactive Conjugation using IR-820 NHS Ester

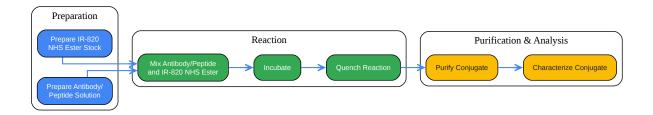
This protocol describes the conjugation of **IR-820** NHS ester to primary amines on an antibody or peptide.

#### **Materials**

- Antibody or peptide in amine-free buffer (e.g., PBS, pH 7.2-8.5)
- IR-820 NHS ester[5]
- Anhydrous dimethyl sulfoxide (DMSO)
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)[9]
- Purification column (e.g., Sephadex G-25)[8]

# **Experimental Workflow: Amine-Reactive Conjugation**





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Caption: Workflow for conjugating IR-820 NHS ester to antibodies or peptides.

#### **Procedure**

- Prepare the Antibody/Peptide: Ensure the biomolecule is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[7][8]
- Prepare IR-820 NHS Ester Stock Solution: Immediately before use, dissolve the IR-820 NHS
   ester in anhydrous DMSO to a concentration of 10 mg/mL.[9]
- Conjugation Reaction: Add the **IR-820** NHS ester stock solution to the antibody/peptide solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended for antibodies.[7]
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[7]
- Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[9] Incubate for an additional 15-30 minutes.
- Purification: Remove unconjugated dye and quenching reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[7][8] Collect the fractions containing the labeled antibody/peptide.



## **Quantitative Parameters for Amine-Reactive Conjugation**

Parameter	Recommended Value	Reference
Antibody/Peptide Concentration	2-10 mg/mL	[8]
Reaction Buffer pH	7.2 - 8.5	[7]
Molar Ratio (Dye:Protein)	10:1 - 20:1 (starting point)	[7]
Incubation Time	1-2 hours	[7]
Incubation Temperature	Room Temperature	[7]

# Protocol 2: Thiol-Reactive Conjugation using IR-820 Maleimide

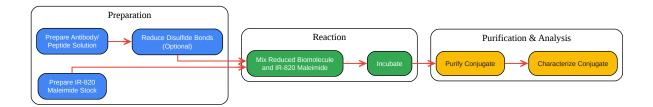
This protocol is suitable for antibodies with engineered cysteines or peptides containing cysteine residues. It can also be used for antibodies where disulfide bonds in the hinge region are selectively reduced.

### **Materials**

- Antibody or peptide with free thiol groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
- Reducing agent (optional, e.g., TCEP or DTT)
- IR-820 maleimide
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Purification column (e.g., Sephadex G-25)

# **Experimental Workflow: Thiol-Reactive Conjugation**





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Caption: Workflow for conjugating IR-820 maleimide to antibodies or peptides.

#### **Procedure**

- Prepare the Antibody/Peptide: Ensure the biomolecule is in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
- (Optional) Reduction of Disulfide Bonds: If targeting native disulfide bonds in an antibody, a
  reduction step is necessary. Incubate the antibody with a reducing agent such as TCEP
  (tris(2-carboxyethyl)phosphine) at a 10-fold molar excess for 30 minutes at room
  temperature.[7] If DTT is used, it must be removed via a desalting column before adding the
  maleimide reagent.
- Prepare IR-820 Maleimide Stock Solution: Dissolve the IR-820 maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
- Conjugation Reaction: Add the **IR-820** maleimide stock solution to the reduced antibody/peptide solution. A 10-20 fold molar excess of dye is a good starting point.
- Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
- Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted dye and other small molecules.[11]



### **Quantitative Parameters for Thiol-Reactive Conjugation**

Parameter	Recommended Value	Reference
Antibody/Peptide Concentration	1-10 mg/mL	
Reaction Buffer pH	6.5 - 7.5	
Molar Ratio (Dye:Protein)	10:1 - 20:1 (starting point)	
Incubation Time	1-2 hours (RT) or overnight (4°C)	[11]
Incubation Temperature	Room Temperature or 4°C	[11]

## **Characterization of the Conjugate**

After purification, it is essential to characterize the **IR-820** conjugate to determine the concentration of the biomolecule and the degree of labeling (DOL).

#### **Measurement of Absorbance**

- Dilute a small amount of the purified conjugate in PBS.
- Measure the absorbance at 280 nm (A280) for the protein and at the absorbance maximum of IR-820 (around 820 nm, Amax).[8]

# Calculation of Protein Concentration and Degree of Labeling (DOL)

The concentration of the antibody can be calculated using the following formula:

Protein Concentration (mg/mL) =  $[A280 - (Amax \times CF)] / \epsilon$  protein × dilution factor

#### Where:

- A280 is the absorbance of the conjugate at 280 nm.
- Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.



- CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye
  manufacturer).
- $\epsilon$ \_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, it is typically ~210,000 M<sup>-1</sup>cm<sup>-1</sup>).

The Degree of Labeling (DOL), which represents the average number of dye molecules per biomolecule, can be calculated as follows:

DOL = (Amax × dilution factor) / ( $\varepsilon$ \_dye × Protein Concentration (M))

#### Where:

- ε\_dye is the molar extinction coefficient of IR-820 at its Amax (provided by the manufacturer).
- Protein Concentration (M) is the molar concentration of the protein.

The optimal DOL for most antibodies is between 2 and 10.[8]

## **Storage of Conjugates**

Store the purified **IR-820** conjugates at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA (if compatible with the downstream application) and a bacteriostatic agent like sodium azide. Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C.

### Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful conjugation of **IR-820** to antibodies and peptides. By carefully controlling the reaction conditions and adequately purifying and characterizing the final product, researchers can generate high-quality fluorescently labeled biomolecules for a wide range of applications. It is important to note that the optimal conditions for conjugation may vary depending on the specific antibody or peptide and should be determined empirically.



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